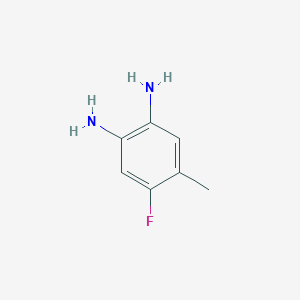

4-Fluoro-5-methylbenzene-1,2-diamine

Description

Contextual Significance within Aromatic Diamine Chemistry

Aromatic diamines, particularly ortho-phenylenediamines (OPDs), are a cornerstone of heterocyclic chemistry. They serve as primary synthons for a wide array of fused heterocyclic systems, most notably benzimidazoles, but also quinoxalines and benzodiazepines. guidechem.com The reactivity of the two adjacent amine groups allows for facile cyclocondensation reactions with various electrophiles like aldehydes, carboxylic acids, and their derivatives. organic-chemistry.orgresearchgate.net

The introduction of substituents onto the benzene (B151609) ring of the OPD core, as in 4-Fluoro-5-methylbenzene-1,2-diamine, allows for fine-tuning the properties of the resulting heterocyclic products. The fluorine and methyl groups modify the electron density of the aromatic ring and the nucleophilicity of the amine groups, influencing reaction rates and the stability of the final compounds. This strategic substitution is crucial in fields like drug discovery and materials science, where subtle molecular changes can lead to significant differences in biological activity or physical properties. ossila.com

Historical Perspective of Fluorinated Anilines and Benzene Diamines in Synthetic Chemistry

The field of organofluorine chemistry began before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound reported in the 1860s. nih.gov However, the development of practical methods for introducing fluorine into aromatic rings, a key step for creating compounds like fluorinated anilines, came later. A significant breakthrough was the Schiemann reaction, discovered in 1927, which provided a reliable route to fluoroaromatic compounds from diazonium salts. nih.gov

Anilines have been indispensable organic intermediates since the 19th century, forming the basis for the synthetic dye industry and later for pharmaceuticals and polymers. researchgate.net The synthesis of fluorinated anilines combined these two important areas of chemistry. Early methods often involved harsh conditions, but research has led to various techniques, including the nitration of fluorinated aromatics followed by reduction, and halogen-exchange (halex) reactions. google.comgoogle.com The continuous development of safer and more selective fluorinating agents has been a major theme in synthetic chemistry, enabling the wider availability of fluorinated building blocks. beilstein-journals.org This historical progression laid the groundwork for the synthesis and application of more complex molecules like this compound.

Structural Features and their Influence on Research Trajectories

The chemical behavior and research applications of this compound are directly dictated by its distinct structural features: the ortho-diamine arrangement, the fluorine atom, and the methyl group.

Ortho-diamine Functionality : The two amine groups positioned at adjacent carbons (C1 and C2) are the primary reactive sites. This arrangement is ideal for cyclization reactions, forming stable five- or six-membered heterocyclic rings fused to the benzene core. This reactivity is the main reason for its use as a precursor in synthesizing benzimidazoles and related structures. guidechem.comnih.gov

Fluorine Atom : The fluorine substituent at the C4 position has a profound impact on the molecule's properties. Due to its high electronegativity, it acts as a strong electron-withdrawing group via the inductive effect, which can influence the pKa of the amine groups. tandfonline.comchimia.ch The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of derivative compounds by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov Furthermore, fluorine substitution often increases lipophilicity, which can improve a drug's ability to permeate cell membranes. nih.govwikipedia.org These effects are strategically exploited in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. sigmaaldrich.comresearchgate.net

Methyl Group : The methyl group at the C5 position is a weak electron-donating group and provides steric bulk. Its electronic effect can slightly modulate the reactivity of the aromatic ring and the adjacent amine groups. Its presence also provides a specific substitution pattern on the resulting heterocyclic system, which can be crucial for achieving desired interactions with biological targets.

The interplay of these features—the reactive diamine core for structural assembly and the fluorine and methyl groups for modulating physicochemical properties—makes this compound a highly specific and valuable tool for chemical synthesis.

| Structural Feature | Position | Key Properties and Influence on Research |

|---|---|---|

| Ortho-diamine (-NH2)2 | C1, C2 | Primary site for cyclocondensation reactions; enables synthesis of fused heterocycles like benzimidazoles and quinoxalines. guidechem.comossila.com |

| Fluorine (-F) | C4 | Strong electron-withdrawing effect, alters pKa, enhances metabolic stability (strong C-F bond), increases lipophilicity and membrane permeability. tandfonline.comnih.govsigmaaldrich.com |

| Methyl (-CH3) | C5 | Weak electron-donating group, provides steric influence, creates a specific substitution pattern in derivative compounds. |

Overview of Major Research Domains and Scholarly Contributions

Research involving this compound is predominantly concentrated in synthetic organic chemistry, with significant implications for medicinal chemistry and materials science.

Medicinal Chemistry: The primary application of this compound is as a precursor for synthesizing fluorinated benzimidazoles. nih.gov The benzimidazole (B57391) scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The incorporation of a fluorine atom can enhance the therapeutic properties of these molecules. For example, fluorinated benzimidazoles have been investigated for their potential as intestinal antiseptic drug candidates. nih.gov The broader class of fluorinated heterocycles, including those derived from this diamine, are subjects of intense research in the development of kinase inhibitors for cancer therapy and other therapeutic agents. nih.gov

Materials Science: Substituted ortho-phenylenediamines are also used in materials science. The related compound 4-fluoro-1,2-phenylenediamine is used as a hardener for epoxy resins to improve thermal conductivity, a critical aspect for managing heat in electronic components. ossila.com While specific research on this compound in this area is less documented, its structural similarity suggests potential applications in the development of high-performance polymers and functional materials where thermal stability and specific electronic properties are desired.

Synthetic Methodology: The compound serves as a valuable substrate in the development of new synthetic methods for building heterocyclic libraries. Research often focuses on efficient, one-pot procedures for converting ortho-phenylenediamines into complex molecules, utilizing various catalysts and reaction conditions to achieve high yields and selectivity. organic-chemistry.orgresearchgate.net

| Research Domain | Specific Application | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of fluorinated benzimidazoles and related heterocycles. nih.gov | Used to develop potential new drugs with enhanced metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.gov |

| Materials Science | Potential precursor for high-performance polymers and epoxy resin hardeners. ossila.com | Could contribute to materials with improved thermal and chemical stability for electronics and aerospace applications. |

| Synthetic Chemistry | Substrate for developing novel cyclization and condensation reactions. organic-chemistry.org | Facilitates the creation of diverse molecular libraries for screening and discovery processes. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHYTHIEXHWXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539339 | |

| Record name | 4-Fluoro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97389-11-2 | |

| Record name | 4-Fluoro-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 5 Methylbenzene 1,2 Diamine and Its Precursors

Reduction of Nitro Precursors

The final step in many synthetic routes to 4-Fluoro-5-methylbenzene-1,2-diamine involves the reduction of a corresponding nitro-substituted precursor, typically 4-fluoro-5-methyl-1,2-dinitrobenzene or a related nitroaniline. This transformation is critical for installing the vicinal diamine functionality.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups to amines. This process involves the use of a metal catalyst and a hydrogen source.

One common approach is the use of Palladium on carbon (Pd/C) as a catalyst with hydrogen gas. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under pressure. The aromatic dinitro compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere in a high-pressure reactor.

Another effective catalyst is Raney Nickel . For instance, the related compound 4-fluoro-1,2-phenylenediamine is synthesized by reacting 4-fluoro-2-nitroaniline (B1293508) with hydrogen gas in the presence of Raney Nickel in an anhydrous ethanol solvent. guidechem.com The reaction proceeds for 8 hours at room temperature under a pressure of 1.0 MPa, yielding the product in high purity. guidechem.com A similar strategy can be applied to the synthesis of this compound from 4-fluoro-5-methyl-2-nitroaniline (B1317570), achieving a yield of 93% using hydrogen and nickel in ethanol at ambient temperature. chemicalbook.com

Hydrazine hydrate can also serve as a hydrogen donor in a process known as catalytic transfer hydrogenation, often still in the presence of a metal catalyst like Pd/C. This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment.

Below is a table summarizing typical conditions for catalytic hydrogenation.

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Precursor | Yield (%) |

| Raney Nickel | Hydrogen Gas | Anhydrous Ethanol | Room Temp. | 1.0 MPa | 4-fluoro-2-nitroaniline* | 91.3 |

| Nickel | Hydrogen Gas | Ethanol | Ambient Temp. | N/A | 4-fluoro-5-methyl-2-nitroaniline | 93 |

| Pd/C | Hydrogen Gas | Methanol/Ethanol | 60-120°C | 1.0-4.0 MPa | Dinitro/Nitroaniline Precursors | High |

*Note: Data for the closely related compound 4-fluoro-1,2-phenylenediamine. Conditions are analogous for this compound. guidechem.com

Chemical Reduction Methods

Chemical reduction offers an alternative to catalytic hydrogenation and can be performed using standard laboratory equipment. A prevalent method involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic or alcoholic medium.

In a typical procedure, the nitro-containing precursor is dissolved in ethanol, and an excess of SnCl₂·2H₂O is added. mdpi.com The mixture is then heated under reflux for a period, often for about one hour, until the reduction is complete. mdpi.com Following the reaction, the mixture is cooled, and the pH is adjusted to be strongly basic (e.g., pH 14) using an aqueous solution of sodium hydroxide (B78521) to dissolve the tin salts. mdpi.com The product is then extracted from the aqueous solution using an organic solvent like dichloromethane (B109758). mdpi.com This method is effective for reducing aromatic nitro groups, as demonstrated in the synthesis of various benzene-1,2-diamine building blocks. mdpi.com

Multi-step Synthetic Routes from Related Aromatic Compounds

The synthesis of this compound often requires a multi-step pathway starting from more readily available aromatic compounds. A common starting material is a substituted fluoroaniline, such as 4-fluoroaniline, although for the target molecule, a more direct precursor like 4-fluoro-2-methylaniline (B1329321) would be more efficient.

A representative multi-step synthesis, analogous to the preparation of 4-fluoro-1,2-phenylenediamine from 4-fluoroaniline, can be outlined. guidechem.com The synthesis would likely begin with 4-fluoro-2-methylaniline.

Acetylation: The amino group of the starting aniline (B41778) is first protected, typically by reacting it with acetic anhydride. This forms an N-acetyl derivative, which serves to moderate the reactivity of the amino group and direct subsequent electrophilic substitution.

Nitration: The N-acetylated compound is then nitrated. The acetylamino group is an ortho-, para-director. In the case of N-acetyl-4-fluoro-2-methylaniline, the incoming nitro group would be directed to the positions ortho to the acetylamino group. Regioselectivity is a key challenge here (see section 2.3).

Hydrolysis (Deacetylation): The acetyl group is removed by acid-catalyzed hydrolysis, for example, by heating with aqueous hydrochloric acid. This restores the free amino group, yielding a nitroaniline intermediate, such as 4-fluoro-5-methyl-2-nitroaniline. guidechem.com

Second Nitration (if starting from a mononitro compound): To obtain a dinitro precursor, a second nitration step would be required.

Reduction: The final step is the reduction of the one or two nitro groups to amino groups, as described in section 2.1, to yield the final product, this compound.

This sequence allows for the controlled introduction of the necessary functional groups onto the aromatic ring.

Regioselective Synthesis Strategies and Challenges

The primary challenge in synthesizing this compound is achieving the correct substitution pattern on the benzene (B151609) ring—a 1,2-diamine, 4-fluoro, 5-methyl arrangement. This requires careful control of regioselectivity during electrophilic aromatic substitution reactions, particularly nitration.

The directing effects of the substituents already on the ring (fluoro, methyl, and amino/acetylamino groups) govern the position of incoming electrophiles.

Fluorine: A weak ortho-, para-director and deactivating.

Methyl: A weak ortho-, para-director and activating.

Amino/Acetylamino: A strong ortho-, para-director and strongly activating (amino) or moderately activating (acetylamino).

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Key parameters for optimization include:

Catalyst Selection and Loading: In catalytic hydrogenation, the choice between catalysts like Pd/C and Raney Nickel, and the amount used, can significantly impact reaction rate and efficiency.

Solvent: The solvent must dissolve the reactant and be compatible with the reaction conditions. For hydrogenations, alcohols like ethanol and methanol are common. guidechem.com Acetonitrile (B52724) has been identified as a "greener" solvent that can provide a good balance between conversion and selectivity in some oxidative coupling reactions, a principle that can be extended to other syntheses. scielo.br

Temperature and Pressure: For hydrogenations, these parameters control the reaction rate. Higher pressures and temperatures can speed up the reaction but may also lead to side reactions if not carefully controlled. guidechem.com

Reaction Time: Monitoring the reaction (e.g., by TLC) is essential to determine the optimal time. Excessively long reaction times can lead to the formation of degradation products, reducing selectivity and yield. scielo.br For example, in some syntheses, reaction times have been successfully reduced from 20 hours to 4 hours without significant loss of yield. scielo.br

Reagent Stoichiometry: In chemical reductions, such as with SnCl₂, the molar ratio of the reducing agent to the nitro compound must be optimized to ensure complete conversion without using a large, wasteful excess. mdpi.com

A summary of optimization considerations is presented below.

| Parameter | Objective | Example |

| Catalyst | Maximize activity & selectivity | Testing different loadings of Pd/C or Raney Ni. |

| Solvent | Good solubility, inert, "green" | Using ethanol for hydrogenation; exploring acetonitrile. guidechem.comscielo.br |

| Temperature | Balance reaction rate and side reactions | Operating at room temperature to enhance selectivity. guidechem.com |

| Pressure | Ensure sufficient hydrogen availability | Maintaining 1.0 MPa for hydrogenation reactions. guidechem.com |

| Time | Achieve full conversion, avoid degradation | Reducing time from 20h to 4h based on monitoring. scielo.br |

Green Chemistry Principles in the Synthesis of Aromatic Diamines

The synthesis of aromatic diamines can be made more environmentally benign by applying the principles of green chemistry. nih.gov The goal is to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Catalysis over Stoichiometric Reagents: Catalytic hydrogenation is inherently greener than chemical reductions that use stoichiometric metal reagents (like SnCl₂), which generate large amounts of metallic waste. mdpi.comnih.gov Catalysts are used in small amounts and can often be recovered and reused. nih.gov

Safer Solvents: The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water, ethanol, or acetonitrile and avoiding hazardous chlorinated or aromatic solvents like dichloromethane or benzene. scielo.brnih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductions of dinitro compounds to diamines have a high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. nih.gov The use of highly active catalysts can enable milder reaction conditions.

Waste Prevention: Optimizing reactions to maximize yield and minimize byproduct formation is a core principle. This reduces the need for extensive purification and minimizes chemical waste. nih.gov

Adopting these principles can significantly reduce the environmental footprint associated with the production of this compound and other fine chemicals. rsc.orgrsc.org

Reactivity and Reaction Mechanisms of 4 Fluoro 5 Methylbenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 4-Fluoro-5-methylbenzene-1,2-diamine ring is heavily influenced by the powerful activating and directing effects of the two amino groups. Amino groups are strong activators and ortho-, para-directors, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. The methyl group is also an activating ortho-, para-director, while the fluorine atom is a weakly deactivating ortho-, para-director due to its opposing inductive (withdrawing) and resonance (donating) effects.

The cumulative effect of these substituents makes the benzene (B151609) ring highly nucleophilic. The directing influence of the substituents is additive. The primary directing influence comes from the two amino groups located at positions 1 and 2.

The amino group at C-1 directs electrophiles to positions 3 (meta) and 5 (para).

The amino group at C-2 directs electrophiles to positions 3 (ortho) and 6 (ortho).

Considering these effects, the most activated positions for electrophilic attack are C-3 and C-6, which are ortho to one of the amino groups. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield products substituted at these positions. However, the high reactivity of the ring can often lead to polysubstitution or oxidation under harsh acidic conditions typical for many EAS reactions.

Oxidation Reactions (e.g., formation of quinoxaline (B1680401) derivatives and 2,3-diaminophenazines)

The diamino functionality of this compound makes it susceptible to oxidation, a reaction that can be harnessed for the synthesis of complex heterocyclic structures. A key transformation is the oxidative self-condensation to form diaminophenazines.

The oxidation of fluorinated o-phenylenediamines using an oxidizing agent such as iron(III) chloride (FeCl₃) in an acidic aqueous medium is an effective method for preparing fluorinated 2,3-diaminophenazines. rsc.orgrsc.org The reaction proceeds through the oxidation of the diamine to a diimine intermediate. This electrophilic intermediate is then attacked by a molecule of the unoxidized diamine. Subsequent oxidation and cyclization steps lead to the formation of the stable, conjugated phenazine (B1670421) system. rsc.orgrsc.org For this compound, this reaction would result in the formation of a fluorinated and dimethyl-substituted 2,3-diaminophenazine. The mechanism involves the protonation of the diamine, formation of a diimine, and nucleophilic attack by a second diamine molecule. rsc.org

While the core synthesis of quinoxalines is a condensation reaction (see section 3.5), it often involves an in-situ oxidation or is followed by an oxidative aromatization step to form the final stable quinoxaline ring from a dihydroquinoxaline intermediate. nih.gov Some synthetic methods for quinoxalines start from phenacyl halides and o-phenylenediamines in what is described as a condensation-oxidation reaction. nih.gov

Table 1: Oxidation Reactions

| Reactant | Reagent | Product Type | Ref. |

|---|---|---|---|

| Fluorinated o-phenylenediamines | Iron(III) chloride (FeCl₃) / HCl | Fluorinated 2,3-diaminophenazines | rsc.org, rsc.org |

| o-Phenylenediamine | Various oxidants (e.g., H₂O₂, Cu²⁺) | 2,3-Diaminophenazine | researchgate.net, mdpi.com |

Reduction Reactions Leading to Further Amino Derivatives

This compound is itself the product of a reduction reaction, typically from the catalytic hydrogenation or chemical reduction of a corresponding dinitro or nitroamino precursor, such as 4-fluoro-5-methyl-1,2-dinitrobenzene or 4-fluoro-5-methyl-2-nitroaniline (B1317570).

As a fully reduced diamine, the compound does not typically undergo further reduction to generate additional amino derivatives under standard chemical conditions. The aromatic ring can be reduced (hydrogenated) to a diaminocyclohexane derivative, but this requires harsh conditions, such as high-pressure hydrogen gas with a potent catalyst (e.g., Rhodium or Ruthenium), and would not be considered a common reaction leading to "further amino derivatives" in the typical sense. Therefore, this class of reaction is not generally applicable to this compound for the purpose of creating new amino functionalities.

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

Nucleophilic Aromatic Substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. The feasibility of this reaction is highly dependent on the electronic nature of the ring. SₙAr reactions proceed readily when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the aromatic ring is substituted with three electron-donating groups (two -NH₂ and one -CH₃). This makes the ring electron-rich, which deactivates it towards attack by nucleophiles. Consequently, the displacement of the fluorine atom via a traditional SₙAr mechanism is energetically unfavorable and does not occur under standard conditions.

However, recent advancements in catalysis have enabled SₙAr on unactivated and even electron-rich fluoroarenes. nih.gov Methods utilizing organic photoredox catalysis can facilitate the reaction by generating a radical cation from the fluoroarene, which is then highly susceptible to nucleophilic attack. nih.gov While specific studies on this compound are not prevalent, it is plausible that under such specialized catalytic conditions, the fluorine atom could be displaced by various nucleophiles (e.g., azoles, amines, carboxylic acids). nih.gov

Condensation Reactions for Heterocyclic System Formation

Condensation reactions are the most characteristic and widely utilized transformations of this compound, leveraging the nucleophilicity of the two adjacent amino groups to build five- and six-membered heterocyclic rings.

Formation of Quinoxalines: The most common application is the synthesis of quinoxaline derivatives. This is achieved through the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), α-diketones (e.g., benzil), or α-ketoesters. nih.govmtieat.org The reaction is typically catalyzed by acid and involves the sequential formation of two imine bonds, followed by dehydration to yield the aromatic quinoxaline ring. researchgate.net A wide variety of catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, can be employed to facilitate this transformation under mild conditions. researchgate.net

Formation of Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) provides a direct route to 2-substituted benzimidazoles. nih.govnih.gov

With Aldehydes: The reaction with an aldehyde first forms a Schiff base with one amino group, which then undergoes intramolecular cyclization by attacking the imine carbon with the second amino group, followed by oxidative aromatization to give the benzimidazole (B57391). nih.govorganic-chemistry.org

With Carboxylic Acids: The reaction with carboxylic acids requires harsher conditions (e.g., heating in strong acid) to drive the condensation and dehydration. The use of carboxylic acid derivatives like esters or acid chlorides can facilitate the reaction under milder conditions. nih.gov

Table 2: Heterocyclic Systems via Condensation

| Reagent Type | Heterocyclic Product | General Conditions | Ref. |

|---|---|---|---|

| 1,2-Dicarbonyl compounds (e.g., benzil) | Quinoxalines | Acid or catalyst, various solvents | nih.gov, mtieat.org |

| Aldehydes | 2-Substituted Benzimidazoles | Oxidative conditions (e.g., O₂, I₂) | nih.gov, organic-chemistry.org |

| Carboxylic Acids / Esters | 2-Substituted Benzimidazoles | Heat, acid catalysis | nih.gov, researchgate.net |

Synthesis and Exploration of Derivatives and Analogs of 4 Fluoro 5 Methylbenzene 1,2 Diamine

N-Substituted Derivatives

The amino groups of 4-fluoro-5-methylbenzene-1,2-diamine can be selectively or fully substituted to yield N-substituted derivatives. These modifications are typically achieved through standard amine alkylation or amination reactions. The synthesis of such derivatives often involves a two-step process starting from a nitroaniline precursor. For instance, a common route involves the nucleophilic aromatic substitution of a fluorine or chlorine atom in a dinitro- or fluoronitro-benzene derivative with an amine, followed by the reduction of the nitro group(s). mdpi.com Another approach is the direct alkylation or reductive amination of the diamine, though controlling selectivity can be challenging.

Key examples of N-substituted derivatives include:

1-N-ethyl-4-fluoro-5-methylbenzene-1,2-diamine : This monosubstituted derivative can be synthesized by reacting 4-fluoro-5-methyl-2-nitroaniline (B1317570) with an ethylating agent, followed by the reduction of the nitro group.

5-fluoro-N1-methylbenzene-1,2-diamine : More accurately described as N-methylated derivatives of fluorinated benzene-1,2-diamines, these compounds are typically prepared from a corresponding fluoronitroaniline. For example, the synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine proceeds from 4-fluoro-2-nitro-N-methylaniline via catalytic hydrogenation. chemicalbook.comnih.gov This general methodology is applicable for the synthesis of the 5-methyl analog.

Table 1: Examples of N-Substituted Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Precursor Example |

|---|---|---|---|

| 1-N-ethyl-4-fluoro-5-methylbenzene-1,2-diamine | C₉H₁₃FN₂ | 168.21 | N-ethyl-4-fluoro-5-methyl-2-nitroaniline |

| 4-Fluoro-N1-methylbenzene-1,2-diamine | C₇H₉FN₂ | 140.16 | 4-Fluoro-2-nitro-N-methylaniline chemicalbook.com |

| N1-Benzylbenzene-1,2-diamine | C₁₃H₁₄N₂ | 198.26 | N-benzyl-2-nitroaniline nih.gov |

Ring-Substituted Analogs and their Synthetic Routes

Altering the substituents on the aromatic ring of this compound produces a range of analogs with modified electronic and steric properties. The synthetic strategies for these analogs are highly dependent on the nature and position of the desired substituents.

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine : The synthesis of this analog typically begins with a precursor like 5-chloro-4-fluoro-2-nitrophenol. nih.gov A nucleophilic aromatic substitution reaction is carried out with N-methylpiperazine to displace the chlorine atom. nih.gov The resulting intermediate is then subjected to a reduction step, commonly using catalytic hydrogenation, to convert the nitro group into an amine, thus forming the diamine. nih.govresearchgate.net

4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine : A common synthetic pathway for this compound involves the sequential nitration and reduction of a suitable fluorinated benzene (B151609) precursor. For instance, starting with 1-fluoro-2-(trifluoromethyl)benzene, a nitration step using a mixture of nitric and sulfuric acids introduces a nitro group, which is subsequently reduced via catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) to yield the desired diamine.

4-Fluoro-5-neopentylbenzene-1,2-diamine : While specific literature on its synthesis is scarce, a plausible route can be proposed based on standard organic transformations. The synthesis could start with Friedel-Crafts acylation of 4-fluoro-3-methylaniline (B1294958) with pivaloyl chloride to introduce the tert-butyl ketone group. Subsequent reduction of the ketone (e.g., via Wolff-Kishner reduction) would yield the neopentyl group. The final steps would involve nitration ortho to the amino group, followed by reduction of the nitro group to afford the target diamine.

4-Chloro-5-methylbenzene-1,2-diamine : This analog can be synthesized from 4-chloro-5-methyl-2-nitroaniline. The precursor is subjected to a reduction reaction, typically catalytic hydrogenation with a catalyst like palladium on carbon or using reducing agents such as tin(II) chloride, to convert the nitro group into an amino group, yielding the final product.

4-Methylbenzene-1,2-diamine : The synthesis of this common building block often starts from p-toluidine. researchgate.net The process involves a four-step sequence: 1) Protection of the amino group, typically through acetylation. 2) Nitration of the aromatic ring, which occurs ortho to the protected amino group. 3) Deprotection of the acetyl group via hydrolysis. 4) Reduction of the nitro group to an amine using reagents like iron in hydrochloric acid (Fe/HCl). researchgate.net

4-Fluorobenzene-1,2-diamine : A well-established synthesis for this compound starts with 4-fluoroaniline. guidechem.com The amine is first protected by acetylation, followed by nitration at the ortho position using a mixture of nitric and sulfuric acids. The resulting N-(4-fluoro-2-nitrophenyl)acetamide is then hydrolyzed to remove the acetyl group, yielding 4-fluoro-2-nitroaniline (B1293508). The final step is the reduction of the nitro group, commonly achieved through catalytic hydrogenation with Raney nickel, to produce 4-fluorobenzene-1,2-diamine. guidechem.com

Table 2: Ring-Substituted Analogs and Synthetic Approaches

| Compound Name | Starting Material Example | Key Reactions |

|---|---|---|

| 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | 5-Chloro-4-fluoro-2-nitrophenol | Nucleophilic Aromatic Substitution, Nitro Reduction nih.gov |

| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1-Fluoro-2-(trifluoromethyl)benzene | Nitration, Nitro Reduction |

| 4-Chloro-5-methylbenzene-1,2-diamine | 4-Chloro-5-methyl-2-nitroaniline | Nitro Reduction |

| 4-Methylbenzene-1,2-diamine | p-Toluidine | Acetylation, Nitration, Deprotection, Nitro Reduction researchgate.net |

| 4-Fluorobenzene-1,2-diamine | 4-Fluoroaniline | Acetylation, Nitration, Deprotection, Nitro Reduction guidechem.com |

Heterocyclic Ring Formation Utilizing the Diamine Moiety

The 1,2-diamine functionality is a classic precursor for the synthesis of various fused nitrogen-containing heterocycles. The reaction typically involves a condensation cyclization with a bifunctional electrophile.

Benzimidazoles are readily synthesized from this compound by condensation with various carbonyl compounds. ontosight.ai The reaction with aldehydes, for instance, often proceeds via an oxidative condensation in the presence of an oxidizing agent or by using a sodium metabisulfite (B1197395) adduct of the aldehyde in a solvent like DMF. nih.gov Alternatively, reaction with carboxylic acids or their derivatives (esters, acid chlorides) under acidic conditions or high temperatures yields 2-substituted benzimidazoles. nih.gov This reaction is a cornerstone in medicinal chemistry for creating molecules with diverse biological activities. nih.gov

The synthesis of quinoxaline (B1680401) rings is a characteristic reaction of o-phenylenediamines, achieved by condensation with 1,2-dicarbonyl compounds. To form indoloquinoxalines, this compound can be reacted with an isatin (B1672199) derivative (which contains a 1,2-dicarbonyl moiety). This acid-catalyzed condensation and subsequent cyclization leads to the formation of the indolo[2,3-b]quinoxaline skeleton, a structure found in various biologically active compounds.

Phenazines can be formed from o-phenylenediamines through oxidative reactions. For example, the reaction of this compound with a catechol (1,2-dihydroxybenzene) derivative in the presence of an oxidizing agent can lead to the formation of a substituted phenazine (B1670421). Another route involves the oxidative self-condensation of the diamine or its reaction with another o-phenylenediamine (B120857) to produce diaminophenazines. ossila.com

The synthesis of this more complex heterocyclic system is a multi-step process. First, a quinoxaline ring is constructed from this compound by reacting it with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl. This forms a 6-fluoro-7-methylquinoxaline. Further functionalization of the quinoxaline ring, for instance, by nitration followed by reduction, can introduce two adjacent amino groups on the newly formed pyrazine (B50134) ring. This resulting quinoxaline-diamine can then be cyclized with a reagent like cyanogen (B1215507) bromide to form the fused imidazole (B134444) ring, yielding an imidazo[4,5-f]quinoxalin-2-amine derivative.

Table 3: Heterocyclic Systems Derived from the Diamine

| Heterocyclic System | Required Reagent(s) | Key Reaction Type |

|---|---|---|

| Benzimidazole (B57391) | Aldehydes, Carboxylic Acids | Condensation Cyclization ontosight.ainih.gov |

| Indoloquinoxaline | Isatin Derivatives | Condensation Cyclization |

| Phenazine | Catechols, o-Quinones | Oxidative Condensation ossila.com |

| Imidazo[4,5-f]quinoxalin-2-amine | 1,2-Dicarbonyls, Cyanogen Bromide | Multi-step Condensation & Cyclization |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Substituted Diamines

The strategic placement of substituents on a phenylenediamine scaffold is a cornerstone of modern medicinal chemistry and materials science. The this compound core, in particular, offers a unique combination of electronic and steric features that can be exploited to fine-tune the biological activity and physicochemical properties of its derivatives. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, alongside the lipophilic and electron-donating methyl group, creates a distinct chemical environment that influences molecular interactions and bulk properties.

Structure-Activity Relationships (SAR)

The biological activity of compounds derived from this compound, such as benzimidazoles and quinoxalines, is profoundly influenced by the nature and position of substituents. While direct, comprehensive SAR studies on a wide range of derivatives from this specific diamine are not extensively documented in single reports, a clear understanding can be constructed by examining analogous structures and the known effects of specific functional groups.

When this compound is used as a precursor, the resulting heterocyclic systems, like benzimidazoles, will inherently contain a 5-fluoro-6-methyl substitution pattern. Research on related fluorinated and methylated benzimidazoles has shown that these substituents play a critical role in modulating antimicrobial and anticancer activities.

For instance, in a series of fluorinated benzimidazole derivatives, the position of the fluorine atom on a phenyl ring attached to the benzimidazole core was found to be a key determinant of antibacterial efficacy. Compounds with a fluorine atom in the meta-position of a 2-phenyl substituent exhibited high activity against Gram-negative bacteria. acgpubs.org This suggests that when this compound is used to form a 2-aryl-5-fluoro-6-methylbenzimidazole, the electronic landscape created by the fluorine at the 5-position can significantly contribute to the molecule's interaction with bacterial targets.

Furthermore, studies have indicated that a methyl group at the 5- or 6-position of the benzimidazole nucleus is favorable for antifungal activity. acgpubs.org This implies that derivatives of this compound are promising candidates for the development of novel antifungal agents, as they inherently possess a methyl group at the 6-position of the resulting benzimidazole.

The following interactive data table illustrates hypothetical SAR trends for a series of 2-substituted-5-fluoro-6-methylbenzimidazoles, based on established principles from related compounds. The activity is presented on a qualitative scale for illustrative purposes.

| 2-Substituent (R) | Expected Primary Activity | Key SAR Observations |

| Phenyl | Antibacterial, Antifungal | Unsubstituted phenyl group provides a baseline activity. |

| 4-Chlorophenyl | Enhanced Antibacterial | Electron-withdrawing groups on the 2-phenyl ring often enhance activity against bacterial strains. |

| 3-Fluorophenyl | Potent Gram-negative Antibacterial | Meta-substitution on the 2-phenyl ring can be crucial for targeting specific bacterial types. acgpubs.org |

| 4-Methoxyphenyl | Potential for Antifungal Activity | Electron-donating groups may shift the activity profile towards antifungal applications. |

| Pyridin-4-yl | Anticancer, Kinase Inhibition | Heterocyclic substituents are common in kinase inhibitors, a major class of anticancer agents. |

Structure-Property Relationships (SPR)

The physicochemical properties of materials and compounds derived from this compound are significantly dictated by its unique substitution pattern. In the realm of polymer science, particularly in the synthesis of high-performance polyimides, the choice of diamine monomer is critical. The incorporation of fluorine is a well-established strategy to enhance desirable properties such as thermal stability, solubility in organic solvents, and optical transparency, while simultaneously lowering the dielectric constant.

The presence of the fluorine atom in the this compound monomer can disrupt intermolecular charge transfer complexes, which are responsible for the characteristic color of traditional polyimide films. This leads to materials with improved optical clarity. The methyl group, being a bulky and non-polar substituent, can hinder close chain packing, which increases the free volume within the polymer matrix. This structural change often leads to improved solubility and a lower dielectric constant, properties that are highly sought after in microelectronics for next-generation insulating materials.

The table below summarizes the expected influence of the fluoro and methyl substituents on the key physicochemical properties of polymers derived from this compound, based on general principles observed in fluorinated polymers.

| Property | Influence of 4-Fluoro Substituent | Influence of 5-Methyl Substituent | Combined Effect |

| Solubility | Increases solubility by reducing crystallinity and intermolecular forces. | Increases solubility by disrupting chain packing. | Synergistically enhances solubility in organic solvents. |

| Dielectric Constant | Significantly lowers the dielectric constant due to the low polarizability of the C-F bond. | Lowers the dielectric constant by increasing free volume. | Leads to a significantly reduced dielectric constant, ideal for microelectronic applications. |

| Optical Transparency | Improves transparency by inhibiting charge-transfer complex formation. | Can slightly improve transparency by hindering chain stacking. | Results in polymers with high optical clarity and low color. |

| Thermal Stability | High C-F bond energy contributes to excellent thermal stability. | Aromatic nature ensures high thermal stability. | Produces materials with high decomposition temperatures. |

| Glass Transition Temp. (Tg) | May increase Tg due to increased rotational energy barriers. | May decrease Tg slightly by increasing chain flexibility. | The net effect on Tg will depend on the interplay between these two opposing influences. |

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The structure of 4-Fluoro-5-methylbenzene-1,2-diamine, with two nucleophilic amine groups in ortho positions, makes it an exemplary building block for the stepwise construction of complex molecular systems. nih.gov The distinct electronic environment created by the electron-withdrawing fluorine atom and the electron-donating methyl group influences the reactivity of the amine groups, potentially allowing for selective, sequential reactions. This controlled reactivity is crucial for synthesizing large, well-defined molecular architectures where specific positioning of substituents is required. Chemists can leverage this diamine as a foundational scaffold, adding molecular complexity through reactions at the amine sites to build intricate systems for materials science and medicinal chemistry.

Precursor in the Synthesis of Diverse Heterocyclic Systems

A primary application of ortho-phenylenediamines, including this compound, is in the synthesis of fused N-heterocyclic compounds. These reactions are typically condensation reactions where the two amine groups react with a substrate containing two electrophilic centers to form a new ring. nih.govnih.gov

Benzimidazoles: The reaction of this compound with aldehydes or carboxylic acids is a common method for producing substituted benzimidazoles. encyclopedia.pubencyclopedia.pub This process involves the initial formation of a Schiff base with one amine group, followed by an intramolecular cyclization and dehydration to form the stable imidazole (B134444) ring. The resulting 5-fluoro-6-methylbenzimidazole derivatives are of significant interest in pharmaceutical research. nih.govnih.gov

Quinoxalines: Quinoxalines are another important class of heterocycles readily synthesized from this precursor. nih.gov The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of the quinoxaline (B1680401) ring system. thieme-connect.desid.ir The reaction proceeds efficiently under various conditions, often catalyzed by acid. nih.gov The fluorine and methyl substituents are retained on the benzene (B151609) portion of the quinoxaline, influencing the electronic properties and biological activity of the final molecule.

The following table summarizes the synthesis of these key heterocyclic systems from this compound.

| Heterocyclic System | Reagent Type | General Reaction |

| Benzimidazoles | Aldehydes (R-CHO) or Carboxylic Acids (R-COOH) | Condensation and Cyclization |

| Quinoxalines | 1,2-Diketones (R-CO-CO-R') | Condensation and Cyclization |

This table is based on established synthesis methods for ortho-phenylenediamines.

Utilization in the Preparation of Specialized Dyes and Pigments

Aromatic diamines have long been used as intermediates in the manufacturing of dyes and pigments. smolecule.com this compound can serve as a precursor for various classes of colorants, particularly those based on the phenazine (B1670421) scaffold. The synthesis of a dibenzo[a,c]phenazine can be achieved through the condensation of an ortho-diamine with a suitable diketone or quinone-type compound. researchgate.net The fluorine and methyl groups on the diamine precursor become part of the final dye structure, acting as auxochromes that can modify the color (chromophore) and properties such as lightfastness and solubility.

| Dye Class | Synthetic Pathway | Role of Diamine |

| Phenazine Dyes | Condensation with ortho-quinones or related compounds | Forms the core heterocyclic structure |

| Azo Dyes | Diazotization followed by coupling (less common for this specific diamine) | Acts as the diazo component |

This table illustrates potential applications in dye synthesis based on the reactivity of aromatic diamines.

Formation of Schiff Base Ligands for Coordination Chemistry

The reaction of primary amines with aldehydes or ketones to form an imine or azomethine group (-C=N-) is the basis for creating Schiff bases. iosrjournals.org this compound, having two primary amine groups, can react with two equivalents of an aldehyde or ketone to form bis(imine) compounds. These molecules are often excellent polydentate ligands for coordination chemistry. iosrjournals.org

The synthesis is typically a straightforward condensation reaction, often carried out in an alcohol solvent. nih.gov The resulting Schiff base ligand can coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) through the nitrogen atoms of the imine groups. mdpi.com If the aldehyde or ketone used in the synthesis contains other donor atoms (like a hydroxyl group in salicylaldehyde), the resulting ligand can bind to the metal center at multiple points, forming highly stable chelate complexes. iosrjournals.org These metal complexes are investigated for applications in catalysis, materials science, and as antimicrobial agents. mdpi.comdigitellinc.com

| Carbonyl Compound | Resulting Schiff Base Type | Potential Ligand Denticity |

| Salicylaldehyde | Bis(salicylidene) | Tetradentate (N₂O₂) |

| Pyridine-2-carboxaldehyde | Bis(pyridylimine) | Tetradentate (N₄) |

| Acetylacetone | Bis(imine) from β-diketone | Tetradentate (N₂O₂) |

This table shows examples of Schiff base ligands that can be prepared from this compound.

Applications in Medicinal Chemistry and Biological Sciences

Development of Potential Therapeutic Agents

While 4-Fluoro-5-methylbenzene-1,2-diamine itself is not typically the active therapeutic agent, its derivatives are the subject of extensive research in the quest for new treatments. The incorporation of this diamine into larger molecular frameworks has led to the investigation of potential new drugs across several therapeutic areas.

The core structure of this compound is integral to the synthesis of certain compounds with potential antitumor properties. For instance, its close analogue, 4-fluoro-1,2-phenylenediamine, is a known intermediate in the synthesis of anti-tumor drugs. The general class of benzimidazoles, which can be synthesized from o-phenylenediamines, has shown promise in anticancer research. The introduction of a fluorine atom, as in this compound, is a strategy often employed by medicinal chemists to enhance the cytotoxic effects of a compound against cancer cell lines. This is because fluorine can alter the electronic properties of the molecule and improve its ability to interact with biological targets.

Derivatives of fluorinated phenylenediamines are also explored as potential enzyme inhibitors. The fluorine atom can play a crucial role in the binding of a molecule to the active site of an enzyme, potentially leading to enhanced inhibitory activity. This strategy is employed in the design of drugs for a wide range of diseases where the inhibition of a specific enzyme can provide a therapeutic benefit.

The synthesis of novel compounds with potential antidepressant effects is another area where precursors like this compound are of interest. The modification of the benzene (B151609) ring with fluorine is a known strategy in the development of central nervous system (CNS) active drugs. While direct studies originating from this specific diamine are not widely published, the broader class of fluorinated aromatic compounds has been investigated for their potential to modulate neurotransmitter systems.

In addition to its role in medicinal chemistry, this compound and its derivatives have potential applications in the agrochemical industry. The development of new fungicides and herbicides often involves the synthesis of novel heterocyclic compounds, a process where this diamine can serve as a valuable starting material. In pharmaceutical formulations, it is the final active pharmaceutical ingredient (API) derived from this intermediate that would be formulated for administration.

Research as Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Heterocyclic compounds derived from o-phenylenediamines, such as benzimidazoles and quinoxalines, are known to exhibit a broad spectrum of antimicrobial activities. The presence of a fluorine atom in the precursor molecule, this compound, can lead to derivatives with enhanced potency against various microbial strains.

A study on new fluoro-benzimidazole derivatives highlighted the potential of such compounds as intestinal antiseptic drug candidates. In this research, compounds were synthesized and tested against a panel of pathogenic microorganisms. One derivative demonstrated significant inhibitory activity against gastro-intestinal pathogens like Escherichia coli and Salmonella typhimurium. While this study did not start from this compound specifically, it underscores the potential of fluorinated benzimidazoles in antimicrobial research.

Below is a table summarizing the antimicrobial activity of a representative fluoro-benzimidazole derivative against selected bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC90) in µg/mL |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | 0.49–0.98 |

| Escherichia coli ATCC 8739 | 0.49–0.98 | |

| Escherichia coli ATCC 35218 | 0.49–0.98 | |

| Salmonella typhimurium ATCC 13311 | 0.49–0.98 |

This data is illustrative of the potential of fluoro-benzimidazoles and not directly derived from this compound in the cited study.

Role in Drug Discovery and Development Programs

This compound serves as a key building block in drug discovery and development programs. Its utility lies in its ability to be readily converted into a variety of heterocyclic scaffolds, which are then further functionalized to create libraries of compounds for biological screening. The presence of the fluorine and methyl groups allows for the exploration of structure-activity relationships (SAR), helping medicinal chemists to optimize the properties of lead compounds.

The synthesis of benzimidazoles, for example, often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. By using this compound, a fluorinated and methylated benzimidazole (B57391) core is created, which can then be elaborated upon to generate novel drug candidates. This approach is a fundamental part of the iterative process of drug discovery, where small changes to a molecule's structure can lead to significant improvements in its therapeutic profile.

Elucidation of Mechanism of Action and Molecular Target Interactions (e.g., enzymes, receptors)

One prominent mechanism involves the inhibition of crucial enzymes. For instance, certain fluorinated benzimidazoles have been investigated as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and separation. By binding to these enzymes, the compounds impede their function, leading to bacterial cell death. nih.gov This makes them promising candidates for the development of new antibacterial agents. Another enzymatic target for benzimidazole derivatives is cyclooxygenase (COX), with some compounds showing potential as anti-inflammatory agents through the inhibition of COX-1 and COX-2. cbijournal.com

In the realm of cancer therapy, derivatives have been shown to target topoisomerase I, an enzyme involved in DNA replication in human cells. Inhibition of this enzyme can lead to apoptosis (programmed cell death) in cancer cells. nih.gov Furthermore, some fluorinated bisbenzimidazoles have demonstrated the ability to act as anion transporters, disrupting the chloride ion balance within cells and thereby triggering apoptosis, presenting a novel mechanism for anticancer activity. rsc.org

Beyond enzyme inhibition, interactions with cellular receptors are another key mechanism. The benzimidazole scaffold is capable of forming hydrogen bonds, participating in π-π stacking, and engaging in hydrophobic interactions with biological macromolecules, allowing for effective binding to a range of receptors and enzymes. nih.gov This versatility in binding is a key reason for the broad spectrum of biological activities observed in this class of compounds.

Table 1: Molecular Targets and Mechanisms of Action of Benzimidazole Derivatives

| Molecular Target | Mechanism of Action | Therapeutic Area |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | Inhibition of bacterial DNA replication | Antibacterial |

| Topoisomerase I | Inhibition of human DNA replication | Anticancer |

| Cyclooxygenase (COX-1/COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory |

| Anion Transport | Disruption of cellular chloride homeostasis | Anticancer |

Impact of Fluorine Substitution on Biological Activity, Stability, and Reactivity

The incorporation of a fluorine atom into the structure of this compound and its subsequent derivatives has a profound and multifaceted impact on their biological and chemical properties. The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are strategically utilized in drug design.

Biological Activity: The presence of fluorine can significantly enhance the biological activity of benzimidazole derivatives. nih.gov Studies have shown that fluoro-substituted compounds often exhibit superior antibacterial and antifungal properties compared to their non-fluorinated counterparts. acgpubs.org The position of the fluorine atom can also be critical, with different isomers showing varied levels of activity against specific microbial strains. acgpubs.org In some cases, the small size of the fluorine atom allows it to interact with DNA base pairs, potentially leading to the unwinding of DNA strands and contributing to cytotoxic effects. nih.gov The electron-withdrawing nature of fluorine can also increase the cytotoxic activity of compounds against cancer cell lines. nih.gov

Stability: A key advantage of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. nih.gov This increased stability can lead to a longer half-life of the drug, improved bioavailability, and potentially a more sustained therapeutic effect. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, medicinal chemists can protect the molecule from degradation. nih.gov

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Impact of Fluorine Substitution | Rationale |

|---|---|---|

| Biological Activity | Often enhanced | Increased binding affinity, altered electronic properties, improved cell penetration. |

| Metabolic Stability | Increased | Stronger C-F bond is more resistant to enzymatic cleavage. |

| Binding Affinity | Can be increased | Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions. |

| Lipophilicity | Generally increased | Improves membrane permeability. |

| Acidity (pKa) | Can be altered | The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons. |

Applications in Materials Science

Component in Advanced Coatings and Adhesives

While direct applications of 4-Fluoro-5-methylbenzene-1,2-diamine in commercially available coatings and adhesives are not extensively documented in public literature, the inclusion of fluorinated diamines in polymer formulations is a known strategy for developing advanced materials with specialized properties. The introduction of fluorine atoms into a polymer backbone can significantly enhance its performance characteristics. mdpi.comresearchgate.net

In the context of adhesives, the use of specialized epoxy resins and curing agents is crucial for achieving strong and durable bonds. specialchem.com The incorporation of fluorinated compounds can modify the surface properties of the adhesive, potentially improving its compatibility with certain substrates and enhancing its resistance to chemical degradation.

The diamine functionality of this compound allows it to be chemically integrated into various polymer systems, such as polyurethanes and epoxies, which are staple materials in the coatings and adhesives industry. mdpi.comr-g.de As a monomer or a curing agent, it can become a permanent part of the polymer network, ensuring that the beneficial properties imparted by the fluorine and methyl groups are retained throughout the material's service life.

Incorporation into Polymer Matrices for Enhanced Mechanical Performance and Durability

The structural characteristics of this compound make it a candidate for reinforcing polymer matrices, thereby improving their mechanical strength and long-term durability. Aromatic diamines are frequently used as building blocks for high-performance polymers, such as polyimides and polyamides, which are known for their exceptional thermal stability and mechanical robustness. nasa.govscirp.org

The rigid aromatic ring of the diamine contributes to the stiffness and strength of the polymer chains. The presence of the fluorine atom can further enhance intermolecular interactions and improve the packing of polymer chains, which can lead to materials with higher tensile strength and modulus. Moreover, the methyl group can influence the polymer's solubility and processing characteristics.

Fluorinated polymers, in general, exhibit excellent resistance to weathering, UV radiation, and chemical attack, which are critical factors for ensuring the long-term durability of materials used in demanding environments. mdpi.com By incorporating this compound into a polymer matrix, it is plausible to enhance these resistance properties.

Utilization as Hardeners in Epoxy Resin Systems

Aromatic diamines are a well-established class of curing agents, or hardeners, for epoxy resins. mdpi.comgoogle.com The amine groups of the diamine react with the epoxide groups of the resin to form a highly cross-linked thermoset polymer. The structure of the diamine hardener has a significant impact on the final properties of the cured epoxy. mdpi.com

The use of a fluorinated aromatic diamine like this compound as a hardener can offer several advantages. The fluorine atoms can lower the surface energy and dielectric constant of the cured epoxy, which is beneficial for applications in electronics and advanced composites. researchgate.net Additionally, the inherent stability of the C-F bond can enhance the thermal and chemical resistance of the epoxy system. epo.org

The reaction kinetics of the curing process are also influenced by the structure of the diamine. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene (B151609) ring can affect the reactivity of the amine groups, which in turn influences the pot life and curing time of the epoxy system.

The table below provides a comparative overview of the general properties of different classes of epoxy hardeners, highlighting the potential contributions of an aromatic diamine like this compound.

| Hardener Type | Typical Pot Life | Cure Speed | Heat Resistance | Chemical Resistance |

| Aliphatic Amines | Short | Fast | Moderate | Good |

| Aromatic Amines | Long | Slow (often requires heat) | High | Excellent |

| Polyamides | Long | Moderate | Good | Good |

| Anhydrides | Very Long | Very Slow (requires high heat) | Very High | Excellent |

Enhancement of Thermal Conductivity in Materials for Electrical Motors and Integrated Circuits

Effective thermal management is a critical challenge in the design of modern electronic devices, including electrical motors and integrated circuits. High thermal conductivity materials are essential for dissipating the heat generated during operation to ensure reliability and prevent premature failure. While epoxy resins are widely used for encapsulation and as matrix materials in electronic components, they typically suffer from low thermal conductivity.

One promising strategy to enhance the thermal conductivity of epoxy composites is the incorporation of thermally conductive fillers, such as graphene or boron nitride. However, the performance of these composites is often limited by the poor interfacial compatibility between the filler and the epoxy matrix.

Given its structural similarity to p-phenylenediamine, this compound could potentially serve a similar role as a surface modifier for thermally conductive fillers. The amine groups can form covalent bonds with the epoxy resin, while the aromatic ring can interact with the surface of fillers like graphene through π-π stacking. The presence of the fluorine and methyl groups may further tailor the interfacial properties to optimize thermal transport.

Applications in Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, aromatic diamines are widely utilized as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The hole-transporting layer (HTL) plays a crucial role in the efficient operation of an OLED by facilitating the injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons. mdpi.com

The performance of an HTM is determined by several factors, including its ionization potential (HOMO level), hole mobility, and morphological stability. The chemical structure of the aromatic diamine can be systematically modified to tune these properties.

Furthermore, the fluorine and methyl substituents can influence the intermolecular packing and thin-film morphology of the material, which are critical for achieving high charge carrier mobility. A stable and uniform amorphous film is generally desired for the HTL to prevent crystallization, which can lead to device degradation. researchgate.net

The table below lists some common hole-transporting materials and their key properties, providing a context for the potential application of novel diamines like this compound.

| Material | HOMO (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) |

| NPB | 5.4 | 10⁻⁴ | 96 |

| TPD | 5.5 | 10⁻³ | 65 |

| TAPC | 5.5 | 10⁻² | 145 |

Role as Redox Carriers in Flow Battery Technologies (via Schiff base metal complexes)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of cost-effective and high-performance redox-active materials is a key area of research. osti.gov One approach is the use of metal complexes with organic ligands as redox carriers in the battery's electrolyte.

Ortho-diamines, such as this compound, are excellent precursors for the synthesis of Schiff base ligands. These ligands can be readily prepared by the condensation reaction of the diamine with an aldehyde or ketone. The resulting Schiff base can then coordinate with a variety of metal ions (e.g., iron, cobalt, nickel) to form stable metal complexes. researchgate.netnih.govresearchgate.net

The electrochemical properties of these metal complexes, including their redox potential and reaction kinetics, can be fine-tuned by modifying the structure of the organic ligand. nih.gov The electron-donating or electron-withdrawing nature of the substituents on the aromatic ring of the diamine can influence the electron density at the metal center, thereby altering its redox potential.

For instance, the fluorine atom in this compound is electron-withdrawing, which could lead to a higher redox potential for the resulting metal complex compared to a non-fluorinated analogue. This tunability is a significant advantage in designing RFBs with specific voltage and energy density characteristics.

The table below outlines some common classes of redox-active species used in flow batteries.

| Redox Couple | Electrolyte | Cell Voltage (V) |

| Vanadium/Vanadium | Sulfuric Acid | 1.2-1.6 |

| Iron/Chromium | Hydrochloric Acid | ~1.2 |

| Zinc/Bromine | Aqueous Zinc Bromide | ~1.8 |

| All-Iron (complexes) | Aqueous | ~1.37 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-Fluoro-5-methylbenzene-1,2-diamine. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of the atoms within the molecule can be mapped out.

One-dimensional NMR spectra, including ¹H and ¹³C NMR, provide initial critical information. In the ¹H NMR spectrum, the number of signals corresponds to the different types of protons, their integration reveals the relative number of protons of each type, and the splitting patterns (multiplicities) indicate the number of neighboring protons. For this compound, distinct signals would be expected for the aromatic protons, the amine protons, and the methyl group protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. To further aid in the assignment of carbon signals, Attached Proton Test (APT) NMR experiments are particularly valuable. APT NMR differentiates carbon atoms based on the number of attached protons. Methylene (CH₂) and quaternary carbons would show positive peaks, while methyl (CH₃) and methine (CH) carbons would exhibit negative peaks. This allows for the clear identification of the methyl carbon and the quaternary carbons of the benzene (B151609) ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following is a predicted data table based on the expected chemical shifts for the given structure. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | APT NMR Signal |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 | Negative |

| C-NH₂ | --- | 130 - 150 | Positive |

| C-F | --- | 150 - 170 (d, ¹JCF) | Positive |

| C-CH₃ | --- | 120 - 140 | Positive |

| -NH₂ | 3.0 - 5.0 (broad) | --- | --- |

| -CH₃ | 2.0 - 2.5 | 15 - 25 | Negative |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For a non-volatile compound like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a suitable technique.

In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of this compound. The expected molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would confirm the compound's molecular formula (C₇H₉FN₂).

Further structural information can be obtained through fragmentation analysis, either by inducing fragmentation in the ion source or by tandem mass spectrometry (MS/MS). The fragmentation pattern provides a unique fingerprint of the molecule, showing the loss of specific functional groups (e.g., NH₂, CH₃), which helps to confirm the proposed structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from any impurities or starting materials. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.

HPLC and UPLC separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents). A UV detector is typically used to monitor the elution of the compounds. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The peak area is proportional to the concentration of the compound, allowing for quantitative purity assessment.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. As the separated components elute from the chromatographic column, they are introduced into the mass spectrometer. This provides not only the retention time but also the mass-to-charge ratio of each component, offering a higher degree of confidence in peak identification and purity assessment.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis (Note: This is a representative method and would require optimization.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For this compound (C₇H₉FN₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

The experimental values obtained from an elemental analyzer are then compared with the theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the compound's empirical and molecular formula, thus verifying its elemental composition.

Table 3: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 59.99 | (To be determined) |

| Hydrogen (H) | 6.47 | (To be determined) |

| Fluorine (F) | 13.56 | (To be determined) |

| Nitrogen (N) | 19.98 | (To be determined) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal the planarity of the benzene ring, the conformation of the amine and methyl groups, and any hydrogen bonding or other intermolecular forces that dictate the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties and potential solid-state reactivity of the compound.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. nih.gov These methods can elucidate the distribution of electrons, molecular orbital energies, and the nature of chemical bonds. For a molecule like 4-Fluoro-5-methylbenzene-1,2-diamine, DFT calculations could provide insights into how the fluorine, methyl, and two amino groups influence the electronic properties of the benzene (B151609) ring.